2-(1-bromoethyl)-1,3-dichlorobenzene
Overview
Description
2-(1-Bromoethyl)-1,3-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two chlorine atoms
Mechanism of Action
Target of Action
The primary target of 1,3-Dichloro-2-(1-bromoethyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can undergo electrophilic aromatic substitution, which is a common reaction in organic chemistry .
Result of Action
The result of the action of 1,3-Dichloro-2-(1-bromoethyl)benzene is the formation of a substituted benzene ring . This occurs through the process of electrophilic aromatic substitution, as described above .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by an alkylation reaction. One common method includes the following steps:
Bromination: 1,3-dichlorobenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group.
Alkylation: The brominated intermediate is then subjected to an alkylation reaction with ethylene in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(1-hydroxyethyl)-1,3-dichlorobenzene or 2-(1-aminoethyl)-1,3-dichlorobenzene.
Elimination: Formation of 1,3-dichlorostyrene.
Oxidation: Formation of 2-(1-bromoethyl)-1,3-dichlorobenzoic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-(1-Bromoethyl)-1,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Used in studies involving the modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chloroethyl)-1,3-dichlorobenzene
- 2-(1-Bromoethyl)-1,4-dichlorobenzene
- 2-(1-Bromoethyl)-1,3-difluorobenzene
Uniqueness
2-(1-Bromoethyl)-1,3-dichlorobenzene is unique due to the specific positioning of the bromoethyl and dichloro groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
2-(1-bromoethyl)-1,3-dichlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMZTIZUMOEJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291055 | |
Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20444-00-2 | |
Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20444-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Bromoethyl)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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